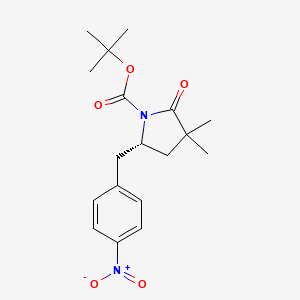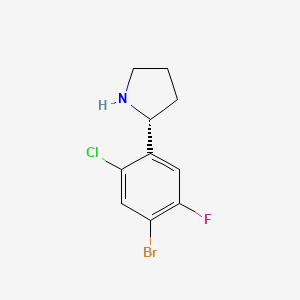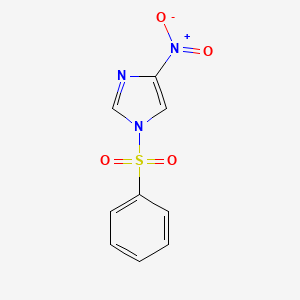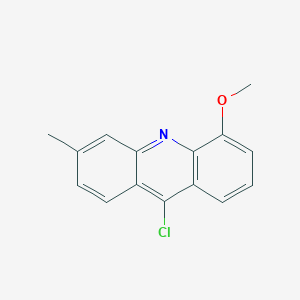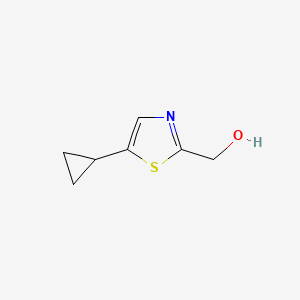
(5-Cyclopropylthiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylthiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylthiazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting thiazole intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclopropylthiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: (5-Cyclopropylthiazol-2-yl)aldehyde or (5-Cyclopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
(5-Cyclopropylthiazol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (5-Cyclopropylthiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets. The cyclopropyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound with a simpler structure.
(5-Methylthiazol-2-yl)methanol: Similar structure with a methyl group instead of a cyclopropyl group.
(5-Phenylthiazol-2-yl)methanol: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness
(5-Cyclopropylthiazol-2-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the compound’s specific structure may confer unique binding properties in biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
(5-cyclopropyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2 |
Clé InChI |
HSSWIPLRDQRDDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/no-structure.png)

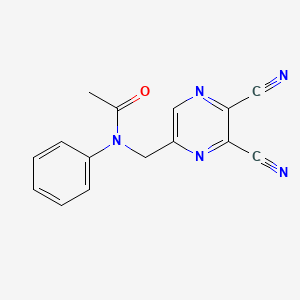
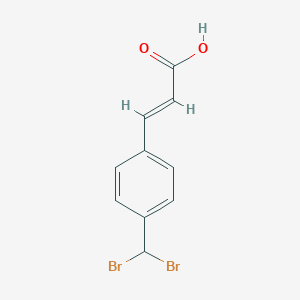
![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
